N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide
Description
Properties
IUPAC Name |
N-[[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl]-1-methyltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N8O2/c1-18(2)10-13-8(14-11(15-10)21-4)5-12-9(20)7-6-19(3)17-16-7/h6H,5H2,1-4H3,(H,12,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKXZZFFXHVRKIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)NCC2=NC(=NC(=N2)OC)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N8O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a synthetic compound that has gained attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound based on diverse sources, including in vitro studies and molecular evaluations.
Chemical Structure and Properties
The compound features a complex structure that includes a triazole ring and a triazine moiety, which are known to contribute to various biological activities. The molecular formula is C₁₃H₁₈N₈O₂, with a molecular weight of 298.34 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₈N₈O₂ |
| Molecular Weight | 298.34 g/mol |
| CAS Number | Not specified |
Anticancer Properties
Recent studies have indicated that derivatives containing triazole and triazine structures exhibit significant anticancer activity. For instance, compounds similar to this compound have been shown to induce apoptosis in various cancer cell lines through mechanisms involving the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors.
Case Study:
In a study evaluating the antiproliferative effects on lung cancer cells (NCI-H1299), compounds with similar structures demonstrated IC₅₀ values ranging from 1.56 to 4.60 μM, indicating strong inhibitory effects on cell viability and significant induction of apoptosis through the Bcl-2/caspase signaling pathway .
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored. Research has shown that triazole derivatives possess broad-spectrum antimicrobial properties against various pathogens including Escherichia coli and Staphylococcus aureus. The mechanism often involves the disruption of cellular membranes or interference with metabolic pathways.
Research Findings:
A synthesized derivative exhibited notable inhibition against E. coli with an IC₅₀ value of approximately 2.0 μM, demonstrating its potential for development into effective antimicrobial agents .
Mechanistic Insights
The biological activities of this compound can be attributed to its ability to interact with specific biological targets:
- EGFR Inhibition : Similar compounds have been identified as effective inhibitors of the epidermal growth factor receptor (EGFR), which is crucial in many cancers. By binding to the receptor, these compounds can block downstream signaling pathways that promote cell proliferation .
- Apoptosis Induction : The compound promotes apoptosis through mitochondrial pathways by increasing the expression of caspases and PARP cleavage .
Scientific Research Applications
Agricultural Applications
Herbicidal Properties
The structural characteristics of this compound suggest potential herbicidal applications. Compounds with similar triazine structures are known for their effectiveness in inhibiting weed growth by interfering with photosynthesis processes in plants . The introduction of specific substituents may enhance selectivity towards target weeds while minimizing damage to crops.
Pharmacological Studies
Antimicrobial Activity
There is emerging evidence that compounds similar to N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide exhibit antimicrobial properties. Research has shown that triazole derivatives can be effective against a range of bacterial strains. For example, certain derivatives have demonstrated high binding affinities to bacterial enzymes, indicating potential as antibiotic agents .
Synthesis and Structural Modifications
Synthetic Routes
The synthesis of this compound typically involves multi-step organic synthesis techniques. These methods require optimization to achieve high yield and purity . Structural modifications can be made to enhance bioactivity or to create derivatives for further study.
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The target compound’s triazine ring is substituted with dimethylamino (N(CH₃)₂) and methoxy (OCH₃) groups. Key comparisons include:
- (E)-N2,N2-Dimethyl-6-styryl-1,3,5-triazine-2,4-diamine (): Features a styryl group and dimethylamino substituents.
- Metsulfuron methyl (): A sulfonylurea herbicide with a methoxy-triazine core. The sulfonylurea bridge contrasts with the triazole-carboxamide linkage, impacting target specificity (herbicidal vs.
- Bis(morpholino-1,3,5-triazine) derivatives (): Morpholino groups enhance solubility but reduce electrophilicity compared to dimethylamino/methoxy substituents, influencing interaction with biological targets .
Physicochemical Properties
A comparative analysis of key properties is summarized below:
Notes:
- The target compound’s methoxy group may enhance hydrolytic stability compared to chloro substituents in pyrazole carboxamides () .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
